2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound 2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a p-tolyl (4-methylphenyl) group. The acetamide moiety at the 5-position is further functionalized with a benzylthio (-S-CH₂C₆H₅) group. This structural framework is characteristic of kinase-targeting agents, particularly Bruton’s tyrosine kinase (BTK) inhibitors, where the pyrazolopyrimidine scaffold serves as a hinge-binding motif .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-15-7-9-17(10-8-15)26-20-18(11-23-26)21(28)25(14-22-20)24-19(27)13-29-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEMKROIHJCVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyrazolopyrimidine core and acetamide side chain. A comparative analysis is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The benzylthio group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to aryloxy (e.g., o-tolyloxy in , logP ~2.8) or polar trifluoromethylphenyl (logP ~3.0 in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Core Modifications: Replacement of 1-(4-phenoxyphenyl) (in 13d, 13k) with 1-(p-tolyl) (target compound) reduces steric bulk, possibly improving binding to smaller active sites .
Pharmacokinetic Considerations
- Solubility : The target compound’s lower polarity (vs. 13d or 13k) may necessitate formulation aids for in vivo studies .
Q & A
Q. What experimental designs are critical for studying the compound’s stability under physiological conditions?
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